N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide
Description
This compound features a 7-membered cyclohepta[b]thiophen ring core substituted with a cyano group at position 3 and a 2-methanesulfonylbenzamide moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-25(22,23)16-10-6-5-8-13(16)17(21)20-18-14(11-19)12-7-3-2-4-9-15(12)24-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNOFXWLIJFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohepta[b]thiophene core, followed by the introduction of the cyano group and the methanesulfonylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and methanesulfonylbenzamide moiety may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocyclic Rings
- Cyclohepta[b]thiophen vs. Cyclopenta[b]thiophen: The 7-membered cyclohepta[b]thiophen ring in the target compound contrasts with smaller 5-membered cyclopenta[b]thiophen derivatives (e.g., compounds 36a, 36b in ).
- Benzothiophene Derivatives: Compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-propanamide () feature fused benzene-thiophene systems. The absence of a fused benzene ring in the target compound reduces aromaticity, possibly altering solubility and metabolic stability .
Substituent Effects
- Methanesulfonylbenzamide vs. Other Sulfonamides: The 2-methanesulfonylbenzamide group distinguishes the target compound from analogs with simpler sulfonamide substituents (e.g., tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate in ). The benzene ring in the target may enhance π-π stacking interactions in biological systems .
- Cyano Group Positioning: The cyano group at position 3 is conserved in compounds like 30a and 30b (), which exhibit morpholinyl and methylpiperazinyl substituents. This group’s electron-withdrawing nature likely stabilizes the thiophen ring and influences intermolecular interactions .
Physicochemical Properties
Table 1: Melting Points and Molecular Weights
| Compound | Melting Point (°C) | Molecular Weight | Reference |
|---|---|---|---|
| Target Compound | Not Reported | ~407.5* | - |
| 36a () | 228–230 | 399.45 | |
| 30a () | 296–298 | 404.62 | |
| 9b () | 244–246 | 248.34 | |
| BF96264 () | Not Reported | 392.47 |
*Estimated based on molecular formula.
- Melting Points: Higher melting points (e.g., 296–298°C for 30a) correlate with extended conjugation or polar substituents. The target’s methanesulfonyl group may elevate its melting point compared to non-sulfonylated analogs .
- Molecular Weight : The target’s higher molecular weight (~407.5) compared to 9b (248.34) suggests increased hydrophobicity, which could impact bioavailability .
Spectroscopic and Computational Insights
- NMR and IR Data: The cyano group in the target compound would exhibit a characteristic ~2200 cm⁻¹ IR stretch, as seen in 36a (). In ¹H NMR, the cyclohepta[b]thiophen protons are expected near δ 2.5–3.5 ppm (multiplet), similar to 9b () .
- The methanesulfonyl group’s electron-withdrawing effects could be modeled to assess charge distribution .
Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a cycloheptathiophene moiety and a methanesulfonyl group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C18H17N3O3S
- Molecular Weight : 355.41088 g/mol
- IUPAC Name : this compound
- SMILES : [O-]N+c3ccc(CC(=O)Nc2sc1CCCCCc1c2C#N)cc3
Structural Features
The compound consists of:
- A cycloheptathiophene ring , which contributes to its electronic properties.
- A methanesulfonyl group , which enhances solubility and may influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro and cyano groups may facilitate interactions with enzymes or receptors involved in various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to inflammatory pathways.
- Receptor Modulation : Its structure allows for potential binding to receptors involved in pain and inflammation.
Therapeutic Potential
Research indicates that this compound may have applications in treating:
- Inflammatory Diseases : Due to its potential anti-inflammatory effects.
- Cancer : The unique structure may provide opportunities for targeting cancer cells selectively.
Case Studies and Research Findings
- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis.
- Animal Models : In vivo studies showed reduced inflammation in models of arthritis when treated with this compound.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Inhibition of cancer cell proliferation | |
| In Vivo | Reduced inflammation in arthritis models | |
| Mechanistic Study | Interaction with specific enzymes |
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties that may enhance its efficacy in therapeutic applications.
| Compound Name | Unique Features |
|---|---|
| 3-chloro-N-{3-cyano-4H...} | Chlorine substitution alters reactivity |
| N-(3-cyano...)-2-(4-nitrophenyl)acetamide | Different functional groups affecting activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with functionalization of the cyclohepta[b]thiophene core. Use Suzuki coupling or nucleophilic aromatic substitution to introduce the cyano group at position 3, as seen in analogous thiophene derivatives .
- Step 2 : Couple the sulfonylbenzamide moiety via amidation reactions under inert conditions (e.g., DMF, DCC as a coupling agent). Monitor reaction progress via TLC or HPLC .
- Step 3 : Purify via column chromatography (e.g., silica gel with gradient elution of dichloromethane/ethyl acetate) to isolate the product. Confirm purity (>95%) using LC-MS and elemental analysis .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks by comparing to similar cyclohepta[b]thiophene derivatives. For example, the methanesulfonyl group’s methyl protons appear as a singlet near δ 3.3–3.5 ppm, while aromatic protons in the benzamide ring resonate at δ 7.5–8.0 ppm .
- IR Spectroscopy : Confirm the presence of C≡N (stretch ~2200 cm⁻¹) and sulfonyl S=O (asymmetric stretches ~1350–1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Approach :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., aminomethyltransferase, as in ). Parameterize the sulfonyl group’s electrostatic potential and the cyano group’s electron-withdrawing effects .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding between the benzamide carbonyl and active-site residues .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, comparing results to experimental IC₅₀ values .
Q. What strategies resolve contradictions in observed biological activity across assay models?
- Data Analysis Framework :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests). For instance, discrepancies in IC₅₀ values may arise from off-target effects in cell-based assays .
- Theoretical Alignment : Link findings to a mechanistic hypothesis (e.g., redox activity of the thiophene ring interfering with certain assays) and design control experiments (e.g., ROS scavenger inclusion) .
Q. How can metabolic stability be assessed in hepatic models?
- Experimental Design :
- In Vitro Incubation : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion over time via LC-MS/MS to calculate intrinsic clearance .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites. Prioritize sulfoxide formation (via sulfonyl oxidation) and thiophene ring hydroxylation .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
Q. What synthetic modifications could enhance selectivity for target enzymes?
- Structure-Activity Relationship (SAR) Strategies :
- Modify the Benzamide Moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets, as seen in analogous sulfonylbenzamide derivatives .
- Adjust Cyclohepta Ring Size : Compare activity to cyclopenta or cyclohexa analogs to determine optimal ring size for target engagement .
- Probe Solubility : Incorporate polar substituents (e.g., -OH, -OMe) on the thiophene ring to improve pharmacokinetic properties while retaining potency .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Quality Control Measures :
- Strict Synthesis Protocols : Document reaction parameters (temperature, solvent purity) and enforce reproducibility checks via NMR and HRMS for each batch .
- Bioassay Standardization : Use internal controls (e.g., reference inhibitors) in each experiment to normalize activity data .
- Statistical Analysis : Apply ANOVA to assess variability significance. If p < 0.05, investigate storage conditions (e.g., light exposure degrading the cyano group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
